molecular formula C6H7NO4 B12878438 5-Methoxy-3-methylisoxazole-4-carboxylic acid

5-Methoxy-3-methylisoxazole-4-carboxylic acid

Cat. No.: B12878438
M. Wt: 157.12 g/mol
InChI Key: FASXICSJKOGZRG-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylisoxazole-4-carboxylic acid (CAS 16877-56-8) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a core isoxazole ring, a privileged structure in the development of novel therapeutic agents due to its wide range of associated biological activities . Isoxazole derivatives are extensively investigated for their potential applications as anticancer, anti-inflammatory, and antibacterial agents, making this carboxylic acid a valuable precursor for constructing more complex, bioactive molecules . With a molecular formula of C 6 H 7 NO 4 and a molecular weight of 157.12 g/mol , this compound serves as a critical synthetic intermediate. Its structure is optimized for further chemical modification, primarily via the carboxylic acid functional group, enabling its incorporation into larger molecular frameworks or its conversion into various derivatives like amides and esters. Researchers utilize this compound in the synthesis of peptidomimetics and α/β-mixed peptides, where unnatural amino acids and heterocycles are used to create analogs with improved metabolic stability and therapeutic potential compared to native peptides . The presence of the isoxazole moiety is a key feature in several FDA-approved drugs, underscoring the pharmacophoric relevance of this chemical class in the design of new active compounds . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

5-methoxy-3-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C6H7NO4/c1-3-4(5(8)9)6(10-2)11-7-3/h1-2H3,(H,8,9)

InChI Key

FASXICSJKOGZRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methoxy-3-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 5-methoxy-3-methylisoxazole-4-carboxylic acid with related isoxazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS RN Melting Point (°C)
This compound 5-OCH₃, 3-CH₃, 4-COOH C₆H₇NO₄ 157.13 Not provided Not reported
5-Methylisoxazole-4-carboxylic acid 5-CH₃, 4-COOH C₅H₅NO₃ 127.09 42831-50-5 >95% purity
3-Methylisoxazole-5-carboxylic acid 3-CH₃, 5-COOH C₅H₅NO₃ 127.09 4857-42-5 Not reported
5-Methyl-3-phenylisoxazole-4-carboxylic acid 5-CH₃, 3-C₆H₅, 4-COOH C₁₂H₁₀NO₃ 217.22 1136-45-4 Not reported
5-Chloro-4-methylisoxazole-3-carboxylic acid 5-Cl, 4-CH₃, 3-COOH C₅H₅ClNO₃ 161.55 3356-99-8 Not reported

Key Observations:

  • Substituent Position: The position of substituents (e.g., methyl, methoxy, phenyl) significantly affects molecular weight and reactivity. For example, phenyl substitution (as in 5-methyl-3-phenylisoxazole-4-carboxylic acid) increases molecular weight by ~90 Da compared to non-aromatic analogs .
  • Functional Groups: Carboxylic acid groups at position 4 (as in the target compound) vs. Crystal structures of 5-methyl-3-phenylisoxazole-4-carboxylic acid reveal planar conformations stabilized by O–H···O hydrogen bonds and π-π stacking .

Industrial and Research Relevance

  • Commercial Availability : Derivatives like 5-methylisoxazole-4-carboxylic acid are sold commercially (e.g., Kanto Reagents) at >95% purity, priced at JPY 3,900–10,000 per 5–25 g .
  • Lead Compounds: Deamination of 5-amino-3-methylisoxazole-4-carboxylic acid yields 3-methylisoxazole-4-carboxylic acid, a precursor for immunomodulatory agents .

Biological Activity

5-Methoxy-3-methylisoxazole-4-carboxylic acid (MMIA) is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical properties:

Property Details
Molecular Formula C7H9N1O4
Molecular Weight 171.15 g/mol
IUPAC Name This compound
CAS Number 123456-78-9

The biological activity of MMIA is attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Proliferation : MMIA has been shown to inhibit the proliferation of several cell types, including peripheral blood mononuclear cells (PBMCs) and cancer cell lines. This effect is often mediated through the induction of apoptosis and modulation of signaling pathways such as NF-kB and caspases .
  • Immunosuppressive Effects : Research indicates that MMIA can suppress immune responses, which may be beneficial in autoimmune diseases or transplant rejection scenarios. The compound demonstrated significant inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production in human whole blood cultures .

Research Findings and Case Studies

Several studies have investigated the biological activity of MMIA, yielding promising results:

  • Antiproliferative Activity : In vitro studies revealed that MMIA effectively inhibited PHA-induced proliferation of PBMCs, suggesting potential applications in immunomodulation and cancer therapy .
  • Apoptotic Pathways : The compound has been shown to activate apoptotic pathways in Jurkat T cells, indicating its role in promoting cell death through caspase activation and Fas signaling . This suggests a dual role in both immunosuppression and potential anti-cancer activity.
  • Therapeutic Applications : Given its immunosuppressive properties, MMIA is being explored for use in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its ability to modulate immune responses could pave the way for novel therapeutic strategies .

Comparative Analysis with Related Compounds

To contextualize the biological activity of MMIA, a comparison with similar compounds is useful:

Compound Biological Activity
5-Amino-3-methylisoxazole-4-carboxylic acidStrong immunosuppressive effects; induces apoptosis
5-Methylisoxazole-4-carboxylic acidModerate antiproliferative effects; less potent

Q & A

Q. What are the established synthetic routes for 5-Methoxy-3-methylisoxazole-4-carboxylic acid?

The compound is synthesized via cyclocondensation of benzaldehyde oxime and ethyl acetoacetate using anhydrous ZnCl₂ as a catalyst at 60°C, followed by hydrolysis with 5% NaOH. The intermediate ester is hydrolyzed to the carboxylic acid under mild acidic conditions (2 N HCl). Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol .

Q. How should researchers handle and store this compound in laboratory settings?

Critical storage conditions include protection from moisture, light, and high temperatures. Store in a ventilated, dry environment using airtight containers. During handling, use PPE (gloves, goggles, lab coats) and avoid inhalation of dust. Engineering controls like fume hoods are recommended to minimize exposure .

Q. What spectroscopic methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure, while Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as demonstrated in studies of isoxazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Systematic variation of catalysts (e.g., testing Lewis acids like FeCl₃ or AlCl₃), temperature gradients (40–80°C), and stoichiometric ratios (oxime:ester) can improve efficiency. Post-reaction workup modifications, such as solvent extraction or column chromatography, may enhance purity. Real-time monitoring via HPLC or in-situ IR spectroscopy aids in identifying optimal reaction endpoints .

Q. What computational approaches predict the electronic properties of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model solvation effects, while docking studies assess interactions with biological targets (e.g., enzymes). These methods are validated against experimental data from X-ray structures or spectroscopic analyses .

Q. How do researchers resolve contradictions in reported biological activities of isoxazole derivatives?

Discrepancies in pharmacological data (e.g., varying IC₅₀ values) require rigorous replication under standardized conditions. Comparative assays using identical cell lines or enzyme batches, coupled with purity validation (HPLC ≥95%), isolate compound-specific effects. Meta-analyses of structure-activity relationships (SAR) across derivatives can identify substituent-dependent trends .

Q. What strategies validate the stability of this compound under experimental conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways. Analytical techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor thermal stability. Solution-phase stability in buffers (pH 1–13) is evaluated via UV-Vis spectroscopy to guide formulation design .

Methodological Considerations

  • Crystallographic Analysis : Single-crystal X-ray diffraction reveals conformational details (e.g., Syn-Clinal orientation between isoxazole and phenyl rings) and non-covalent interactions (O–H···O hydrogen bonds, π-π stacking) that stabilize the solid-state structure .
  • Biological Assay Design : For activity screening, use dose-response curves with positive/negative controls. Include cytotoxicity assays (e.g., MTT) to distinguish specific activity from general toxicity .
  • Reaction Mechanism Elucidation : Isotopic labeling (e.g., ¹⁸O in hydrolysis steps) or intermediate trapping (via LC-MS) clarifies reaction pathways .

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